

In-Depth Toxicological Profile of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-nitroaniline

Cat. No.: B1670479

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This technical guide provides a comprehensive overview of the toxicological data for **2,6-Dichloro-4-nitroaniline** (DCNA), a chemical intermediate and formerly used fungicide. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and provides visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

2,6-Dichloro-4-nitroaniline is a yellow crystalline solid.^{[1][2]} It is sparingly soluble in water but soluble in many organic solvents.

Property	Value	Reference
CAS Number	99-30-9	[2][3]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	[2][3]
Molecular Weight	207.01 g/mol	[1][3]
Melting Point	190-192 °C	[3]
Appearance	Yellow crystalline solid	[1][2]
Solubility in water	6.3 mg/L	[2]

Toxicological Data

The toxicological profile of **2,6-Dichloro-4-nitroaniline** indicates significant acute toxicity and potential carcinogenicity. It is classified as fatal if swallowed, in contact with skin, or if inhaled. [4][5]

Acute Toxicity

Endpoint	Value	Species	Route	Reference
LD ₅₀	1450 mg/kg	Guinea pig	Oral	

Carcinogenicity

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[6]

Species	Sex	TD ₅₀ (mg/kg/day)	Target Organs	Reference
Rat	Male	114	Liver, Lung	[6]
Rat	Female	68.3	Liver, Lung	[6]
Mouse	Male	211	Liver	[6]
Mouse	Female	184	Liver	[6]

Genotoxicity

While specific study results for **2,6-Dichloro-4-nitroaniline** are not readily available in the public domain, related nitroaniline compounds have shown evidence of mutagenicity in bacterial reverse mutation assays (Ames test) and clastogenicity in mammalian cells in vitro.[7]

Other Toxicological Endpoints

- Skin Irritation: Not classified as a skin irritant.[8]
- Eye Irritation: Classified as a mild eye irritant.[8]

- Dermal Sensitization: Not classified as a dermal sensitizer.[8]
- Mechanism of Toxicity: A critical effect of nitroaniline compounds is the formation of methemoglobin, which can lead to cyanosis.[7] As a fungicide, it is also known to inhibit fungal protein synthesis.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Oral Toxicity - OECD Guideline 401 (Modified)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

- Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females. A sufficient number of animals are used to obtain statistically significant results.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld for a short period before and after dosing.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
- Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle alone.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days after dosing.
- Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

- Data Analysis: The LD₅₀ value and its confidence limits are calculated using a recognized statistical method.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by chemical substances.

- Test Strains: A set of at least five strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used. These strains are designed to detect various types of point mutations.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to mimic mammalian metabolism.
- Test Procedure (Plate Incorporation Method):
 - The test substance, at several concentrations, is added to molten top agar containing a small amount of histidine (for *S. typhimurium*) or tryptophan (for *E. coli*).
 - The bacterial tester strain and the S9 mix (or buffer for the non-activated series) are also added to the top agar.
 - The mixture is poured onto the surface of a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate is counted.
- Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies in the treated plates to the number in the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

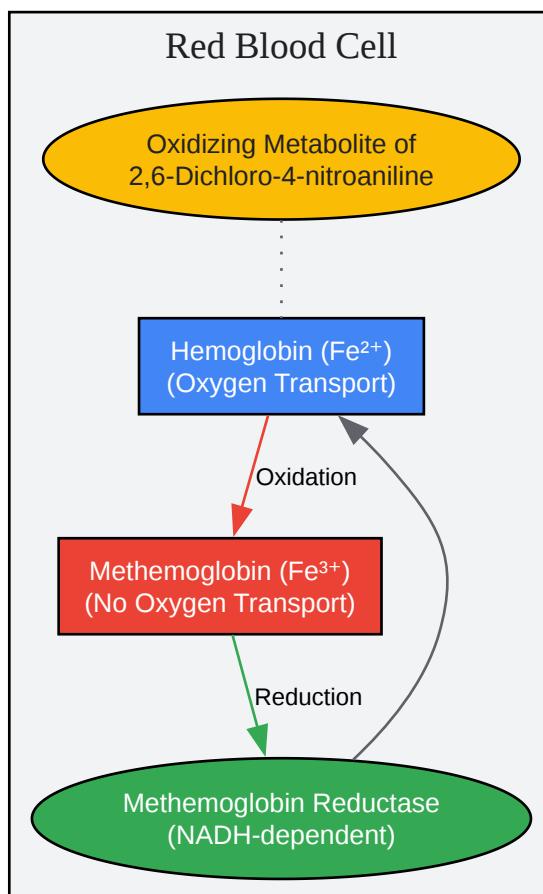
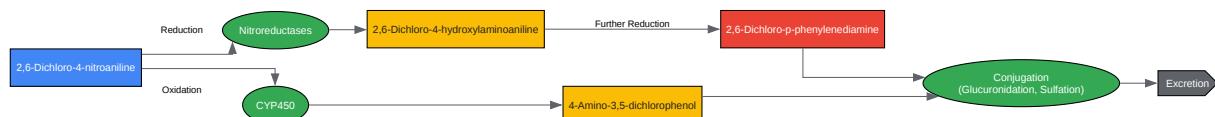
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

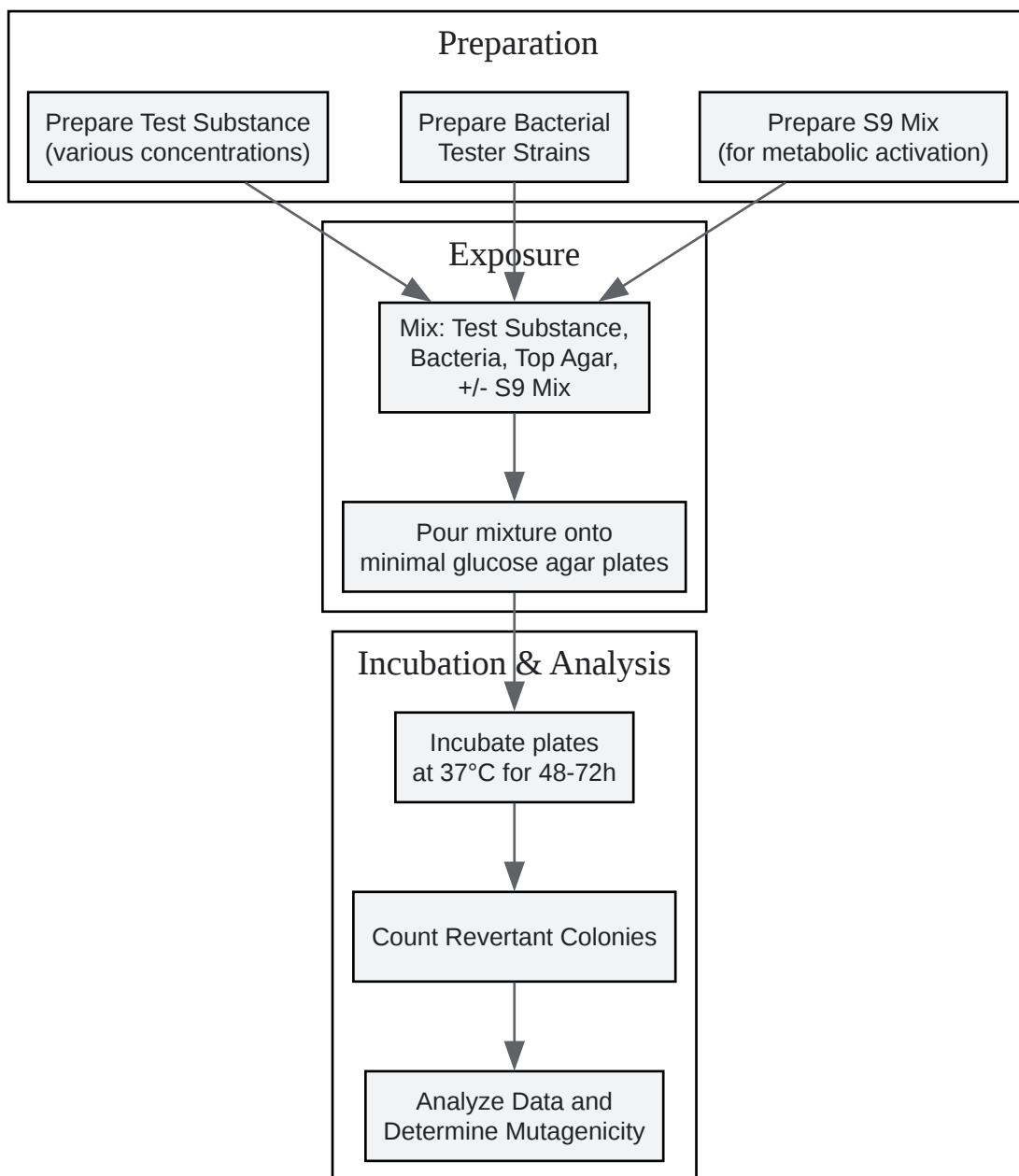
- **Test Animals:** Typically, young adult mice or rats are used.
- **Dose Administration:** The test substance is administered to the animals, usually by a route that ensures systemic exposure (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested. A vehicle control and a positive control group (a known genotoxic agent) are included.
- **Sample Collection:** At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow is extracted from the femurs or tibias. Alternatively, peripheral blood can be sampled.
- **Slide Preparation and Analysis:**
 - Bone marrow cells are flushed from the bones, and a cell suspension is prepared.
 - Smears are made on microscope slides, air-dried, and stained (e.g., with Giemsa or a fluorescent dye like acridine orange).
 - At least 2000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
- **Data Analysis:** The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Proposed Metabolic Pathway of a Related Nitroaromatic Compound

While the detailed mammalian metabolism of **2,6-Dichloro-4-nitroaniline** is not fully elucidated, the metabolic fate of related nitroaromatic compounds often involves the reduction of the nitro group and hydroxylation of the aromatic ring. The following diagram illustrates a plausible metabolic pathway based on the metabolism of similar compounds.



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- To cite this document: BenchChem. [In-Depth Toxicological Profile of 2,6-Dichloro-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670479#toxicological-data-of-2-6-dichloro-4-nitroaniline]

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